molecular formula C20H30O B13433299 (3b,13a)-17-Methyleneandrost-5-en-3-ol

(3b,13a)-17-Methyleneandrost-5-en-3-ol

Cat. No.: B13433299
M. Wt: 286.5 g/mol
InChI Key: CDCQHKMEOJJEBD-RABCQHRBSA-N
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Description

(3b,13a)-17-Methyleneandrost-5-en-3-ol is a synthetic steroid compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry and functional groups, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of ruthenium catalysts for the regiospecific transfer hydrogenation of precursor compounds . This process typically requires precise control of reaction conditions, such as temperature and pressure, to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process often includes purification steps to isolate the desired product and ensure its purity for further applications.

Chemical Reactions Analysis

Types of Reactions: (3b,13a)-17-Methyleneandrost-5-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce various diols.

Scientific Research Applications

(3b,13a)-17-Methyleneandrost-5-en-3-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology and medicine, it serves as a precursor for synthesizing other biologically active steroids and hormones . Additionally, its unique structure makes it valuable for investigating the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves its interaction with specific molecular targets and pathways. As a steroid compound, it may bind to steroid receptors and modulate gene expression, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3b,13a)-17-Methyleneandrost-5-en-3-ol include other synthetic steroids and steroid derivatives, such as epiandrosterone and androstanediol . These compounds share similar structural features but differ in their specific functional groups and stereochemistry.

Uniqueness: What sets this compound apart from similar compounds is its unique stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying the effects of specific structural modifications on steroid activity.

Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

CDCQHKMEOJJEBD-RABCQHRBSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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